molecular formula C13H11ClN4O B2355963 6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline CAS No. 885949-52-0

6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline

Cat. No. B2355963
CAS RN: 885949-52-0
M. Wt: 274.71
InChI Key: YDBUYGGWNJPSQJ-UHFFFAOYSA-N
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Description

The compound “6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline” is a chemical compound with the molecular weight of 274.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11ClN4O/c1-7-8(2)16-11-5-9(3-4-10(11)15-7)13-18-17-12(6-14)19-13/h3-5H,6H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point range of 183 - 185 degrees Celsius . It is a solid substance .

Scientific Research Applications

Antitumor Activity

1,3,4-oxadiazole derivatives have been studied for their potential antitumor properties. For instance, bis-oxadiazole methylsulfides, similar in structure to the compound , have demonstrated cytotoxicity against Hep-3B cancer cell lines, suggesting potential applications in cancer treatment (Cao, 2012).

Antibacterial Activity

Derivatives containing 1,3,4-oxadiazole thioether have shown promising antibacterial activities against various bacterial strains. For example, compound 6r, an oxadiazole thioether derivative, exhibited strong inhibitory effects against Xanthomonas oryzae pv. oryzae, surpassing the efficacy of commercial agents (Song et al., 2017).

Anti-Inflammatory and Analgesic Properties

Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, revealing promising results. This suggests a potential application in developing nonsteroidal anti-inflammatory and analgesic agents (Wagle, Adhikari, & Kumari, 2008).

Antimalarial Properties

2-Phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, closely related to the compound , have been identified as effective antimalarial substances. These compounds showed notable activity against Plasmodium berghei in mice, indicating their potential as antimalarial agents (Hutt, Elslager, & Werbel, 1970).

Antimicrobial and Hemolytic Activity

2,5-Disubstituted 1,3,4-oxadiazole compounds have been synthesized and tested for their antimicrobial and hemolytic activities. Certain derivatives displayed significant activity against a range of microbial species and demonstrated less toxicity, suggesting their potential in antimicrobial applications (Gul et al., 2017).

Photo-Luminescent Properties

1,3,4-Oxadiazole derivatives have been synthesized and characterized for their photo-luminescent properties. These compounds exhibited strong blue fluorescence emission with good photoluminescence quantum yields, indicating their potential use in materials science, particularly in photoluminescent applications (Han et al., 2010).

Tautomeric Character

The tautomeric character of 3-heteroarylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines, which includes oxadiazole derivatives, has been studied. The findings provide valuable insights into the chemical behavior of these compounds, which can be crucial for their potential applications in various chemical reactions and processes (Kurasawa, Okamoto, & Takada, 1985).

properties

IUPAC Name

2-(chloromethyl)-5-(2,3-dimethylquinoxalin-6-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-7-8(2)16-11-5-9(3-4-10(11)15-7)13-18-17-12(6-14)19-13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBUYGGWNJPSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C3=NN=C(O3)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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